molecular formula C13H12Cl2N6O2S B10938181 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10938181
M. Wt: 387.2 g/mol
InChI Key: GOTFVWGDDUZOIG-UHFFFAOYSA-N
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Description

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The pyrazole ring is often formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzyl or sulfonamide compounds .

Scientific Research Applications

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a triazole ring, a pyrazole ring, and a sulfonamide group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12Cl2N6O2S

Molecular Weight

387.2 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H12Cl2N6O2S/c1-20-6-9(5-17-20)24(22,23)19-13-16-8-21(18-13)7-10-11(14)3-2-4-12(10)15/h2-6,8H,7H2,1H3,(H,18,19)

InChI Key

GOTFVWGDDUZOIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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